molecular formula C13H14N4O2S2 B2645987 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 946217-90-9

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2645987
CAS No.: 946217-90-9
M. Wt: 322.4
InChI Key: DEACKOIDLGBTEK-UHFFFAOYSA-N
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Description

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and thiazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety.

    Substitution: Substitution reactions can occur at various positions on the quinazolinone and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the quinazolinone carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy, such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole.

Uniqueness

The uniqueness of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide lies in its combined quinazolinone and thiazole structure, which may confer distinct biological activities and pharmacological properties compared to other compounds in these classes.

Properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c18-10(16-13-14-5-6-20-13)7-21-11-8-3-1-2-4-9(8)15-12(19)17-11/h5-6H,1-4,7H2,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEACKOIDLGBTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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